(1-Ethylundecyl)cyclohexane
Description
(1-Ethylundecyl)cyclohexane is a cyclohexane derivative substituted with a branched alkyl chain (1-ethylundecyl group). This structure combines the rigid cyclohexane ring with a long hydrophobic tail, influencing its physical, chemical, and biological properties.
Properties
CAS No. |
13151-88-7 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-3-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
YXWVQAFTXZTRSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
Synonyms |
(1-Ethylundecyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Structural Analogues:
- Cyclohexane : The parent compound lacks substituents, exhibiting a chair conformation and low polarity .
- Methylcyclohexane : A methyl group substituent increases steric bulk and slightly raises boiling points compared to cyclohexane .
- 1-Ethoxy-1-ethylcyclohexane : Features an ethoxy and ethyl group on the cyclohexane ring, enhancing solubility in polar solvents due to ether functionality .
- Adamantane-cyclohexane solvates : Cyclohexane adopts a twist-boat conformation when solvating adamantane derivatives, contrasting with its typical chair form .
Hypothesized Properties of (1-Ethylundecyl)cyclohexane:
- Molecular Weight : ~296.5 g/mol (C₁₉H₃₈), significantly higher than simpler derivatives like methylcyclohexane (98.2 g/mol).
- Phase Behavior : The long alkyl chain may reduce volatility and increase viscosity. High-pressure studies on cyclohexane suggest substituents influence phase transitions; triclinic phases emerge above 7–10 GPa . (1-Ethylundecyl)cyclohexane’s bulky side chain could delay such transitions.
Table 1: Physical Properties of Selected Cyclohexane Derivatives
Chemical Reactivity and Catalytic Behavior
- Oxidation Pathways: Cyclohexane derivatives undergo oxidation to form cyclohexanol and cyclohexanone. Fe(III) catalysts yield up to 15% product under microwave irradiation, with selectivity influenced by substituents . The long alkyl chain in (1-Ethylundecyl)cyclohexane may hinder radical-mediated oxidation due to steric effects.
- Acid Sensitivity: Methylated oxidovanadium(IV) compounds show enhanced catalytic activity in cyclohexane oxidation with HCl, but non-methylated analogues are inhibited . The ethylundecyl group’s electron-donating effects could similarly modulate acid sensitivity.
Table 2: Catalytic Oxidation Yields of Cyclohexane Derivatives
Spectroscopic and Analytical Trends
- Mass Spectrometry : Cyclohexane derivatives with ketone substituents show a neutral loss of 57 Da, while PCP-like compounds lose 42/43 Da . (1-Ethylundecyl)cyclohexane’s alkyl chain may produce characteristic fragmentation patterns (e.g., losses of 85 Da from ring cleavage).
- NMR Signatures : Substituents like ethyl or methoxy groups cause distinct shifts in ¹H and ¹³C NMR spectra. For example, methoxy-to-hydroxy substitution in perochalasins alters C-20 chemical shifts .
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